BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 1: Molecular Architecture & Electronic
Properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Acetic acid;4-fluoronaphthalen-1-
Compound Name:

ol
CAS No.: 90990-92-4
Cat. No.: B15427361

Get Quote

\ J

The introduction of fluorine at the C4 position of the naphthalene ring creates a unique push-
pull electronic system with the C1-hydroxyl group.

¢ Electronic Competition: The hydroxyl group (-OH) at C1 is a strong electron donor (+M
effect). The fluorine at C4 exerts a strong inductive electron-withdrawing effect (-1) but a
weaker mesomeric donating effect (+M).

o Acidity (pKa): While fluorine is generally electron-withdrawing, its resonance donation at the
para position often mitigates the inductive acidification. Consequently, 4-fluoronaphthalen-1-
ol exhibits a pKa (~9.[1]7) slightly higher than that of unsubstituted 1-naphthol (pKa 9.3),
making it a slightly weaker acid.

 Lipophilicity: The C-F bond increases lipophilicity compared to the C-H bond, enhancing
membrane permeability without the steric penalty associated with chloro- or methyl-
substitutions.

Part 2: Key Physicochemical Parameters[1][2][3]
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The following data aggregates experimental values and high-confidence predictive models

validated against similar fluorinated naphthyl systems.

Parameter Value Source/Method
CAS Number 315-53-7 Chemical Abstracts Service
Molecular Formula Ci0H7FO
Molecular Weight 162.16 g/mol
Appearance Brown to tan crystalline solid Experimental (Isolation)
Melting Point 93-95 °C Experimental [1]
Boiling Point ~312 °C (Predicted) ACD/Labs Model
pKa 9.73+£0.40 Predicted (ACD/pKa)
LogP 2.79-3.10 Consensus LogP
Solubility Soluble in MeOH, DMSO, Experimental

CH2Cl2, EtOAC
H-Bond Donors 1
H-Bond Acceptors 2(0,F)

Part 3: Spectroscopic Characterization

Accurate identification requires recognizing the specific coupling patterns introduced by the

fluorine atom.

Nuclear Magnetic Resonance (NMR)
e 'HNMR (CDCls, 300 MHz):

o 5.30 (s, 1H, -OH): Broad singlet, chemical shift is concentration-dependent.

o 6.95 (dd, 1H, H-3): Couples with H-2 (ortho) and F-4 (geminal/vicinal coupling).

Hz,
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Hz.
o 7.20 (dd, 1H, H-2): Ortho coupling to H-3.
o 7.50-7.65 (m, 2H, H-6, H-7): Multiplet typical of naphthalene mid-ring protons.
o 8.00 - 8.20 (m, 2H, H-5, H-8): Downfield due to peri-effect and aromatic ring current.

« 19F NMR (CDCls):

o -120 to -126 ppm: Single peak. The shift is characteristic of an aromatic fluorine atom on a
naphthalene ring.

Mass Spectrometry (MS)

e lonization: ESI- or EI.
e Molecular lon: [M]* at m/z 162.1.

o Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for
fluorinated phenols/naphthols.

Part 4: Solubility & Stability Profile

e Solvent Compatibility: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic
solvents (Ethanol, Methanol). Moderate solubility in chlorinated solvents (DCM, Chloroform).
Poor solubility in water and aliphatic hydrocarbons (Hexane).

o Oxidative Stability: The fluorine at the C4 position blocks the primary site of metabolic
oxidation (para-hydroxylation). Unlike 1-naphthol, which is rapidly oxidized to 1,4-
naphthoquinone, 4-fluoronaphthalen-1-ol resists this transformation, significantly extending
its metabolic half-life.

o Thermal Stability: Stable up to its boiling point; however, prolonged heating in air may induce
gradual darkening due to trace oxidation at the C2 position.

Part 5: Experimental Protocols
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Workflow 1: Synthesis via Diazotization (Chemical
Route)

This protocol converts 4-fluoro-1-naphthylamine to the target naphthol, ensuring high
regioselectivity.

Reagents: 4-Fluoro-1-naphthylamine (1.0 eq), H2SOa (35%), NaNO2z, CuSOa (cat.), H20.

Diazotization:
o Dissolve amine in dilute H2S0a4 at 0°C.

o Add NaNO: (aq) dropwise, maintaining temp < 5°C. Stir for 30 min.

Hydrolysis:

o Transfer the diazonium salt solution into a boiling solution of dilute H2SOa4 containing
catalytic CuSOa.

o Nitrogen gas evolution indicates reaction progress.

Work-up:
o Cool to room temperature.[1][2] Extract with Ethyl Acetate (3x).
o Wash organic layer with brine, dry over NazSOa.

o Purification: Flash column chromatography (Hexane:EtOAc 8:2) yields 4-fluoronaphthalen-
1-ol as brown crystals.

Workflow 2: cGMP Radiosynthesis (PET Tracer
Application)

For use as an [*8F]MPO tracer.
e Precursor: (4-Hydroxy-1-naphthyl)trimethylammonium triflate.

e Fluorination: React precursor with [*8F]KF/K2222 in MeCN at 90°C for 10 min.
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 Purification: Semi-preparative HPLC (C18 column).

e Formulation: Trapping on C18 cartridge, elution with EtOH, and dilution with saline.

Chemical Synthesis (Batch)

4-Fluoro-1-naphthylamine Ammonium Triflate

Precursor
Diazotization [18F]Fluorination

(NaNO2, H2S04, 0°C)

:

Diazonium Salt
Intermediate

(K222, 90°C)

HPLC Purification

Acid Hydrolysis
(Boiling H2S0O4/CuS04)

'

4-Fluoronaphthalen-1-ol
(Crude)

:

Flash Chromatography
(Hex:EtOAcC)

Click to download full resolution via product page

Caption: Dual synthesis pathways for 4-fluoronaphthalen-1-ol: Classical chemical synthesis via
Sandmeyer-type hydroxylation (Left) and nucleophilic radiofluorination for PET imaging (Right).

[3]14]
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Part 6: Applications in Medicinal Chemistry
Metabolic Blocking (The Fluorine Effect)

In drug design, the 4-position of the naphthalene ring is a "soft spot" highly susceptible to
Cytochrome P450-mediated oxidation. Replacing hydrogen with fluorine at this position blocks
the formation of toxic quinone metabolites without significantly altering the steric profile of the
molecule (Van der Waals radius: H=1.20 A, F = 1.47 A).

i

C-F Bond
Resists Oxidation

l

1,4-Naphthoquinone - Excreted Unchanged
(Toxic Metabolite) = or Glucuronidated

CYP450 Oxidation

Click to download full resolution via product page

Caption: Mechanism of metabolic stabilization. The C-F bond prevents the formation of the
toxic 1,4-naphthoquinone metabolite, diverting the pathway toward safe excretion.

PET Imaging of Inflammation

4-[*8F]fluoro-1-naphthol is a specific substrate for Myeloperoxidase (MPO).[5] In inflammatory
states, MPO oxidizes the naphthol to a radical which rapidly binds to local proteins (tyrosine
residues), effectively "trapping" the radioactive signal at the site of inflammation. This
mechanism is currently used to image innate immune activation in oncology and cardiology [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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